Home > Products > Building Blocks P15042 > 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine - 4875-39-2

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Catalog Number: EVT-401965
CAS Number: 4875-39-2
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is a compound that can be obtained from histamine dihydrochloride and polyformaldehyde cyclization . It has been reported to be used in the preparation of Xa factor inhibitors and CDK inhibitors .


Synthesis Analysis

The synthesis of new spinaceamine derivatives, which include “4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine”, has been developed by the Suzuki reaction . Another method involves the Pictet-Spengler reaction on Nim-substituted histidines .


Molecular Structure Analysis

The molecular formula of “4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is C12H13N3 . The InChI code is 1S/C12H13N3/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12/h1-5,8,11,13H,6-7H2,(H,14,15) . The canonical SMILES is C1CNC(C2=C1NC=N2)C3=CC=CC=C3 .


Chemical Reactions Analysis

The ABTS radical-scavenging activity of the obtained compounds depends on the substituents in positions 2, 5, and 6 of the imidazotetrahydropyridine scaffold .


Physical And Chemical Properties Analysis

The molecular weight of “4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is 199.25 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 199.110947427 g/mol .

(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

  • Compound Description: PD123319 is a potent and selective antagonist of the angiotensin II type 2 (AT2) receptor [, , , , , , , , ]. It has been widely used as a pharmacological tool to investigate the physiological and pathological roles of AT2 receptors.

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and orally bioavailable antagonist of the P2X7 receptor []. It exhibits efficacy in preclinical models of inflammation and pain.
  • Relevance: Similar to 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, JNJ 54166060 belongs to the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine class of compounds []. While the core structure is shared, variations in substituents contribute to their different pharmacological targets. JNJ 54166060 features a (2-chloro-3-(trifluoromethyl)phenyl)methanone moiety at the 5-position and a (5-fluoropyridin-2-yl) group at the 1-position, unlike the target compound's phenyl group at the 4-position.

(S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

  • Compound Description: This compound is a potent P2X7 receptor antagonist with good in vivo potency, identified through structure-activity relationship studies optimizing for P2X7 affinity and metabolic stability [].
  • Relevance: While structurally similar to 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine by sharing the tetrahydropyridine core, Compound 29 differs by incorporating a [, , ]triazole ring fused to the core structure []. This highlights how modifications to the core scaffold can lead to variations in pharmacological targets and activities.

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

  • Compound Description: Identified as a clinical candidate for treating mood disorders, Compound 35 demonstrates robust P2X7 receptor occupancy, favorable solubility, and good tolerability in preclinical studies [].
  • Relevance: This compound shares the same modified core structure as Compound 29, containing the fused [, , ]triazole ring []. Its development alongside Compound 29 underscores the potential of this structural class for P2X7 antagonism, in contrast to the 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold.

4-Methylspinaceamine (4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine)

  • Compound Description: 4-Methylspinaceamine is a product of the Pictet-Spengler reaction between histamine and acetaldehyde, detected in human urine and various fermented foods [].

1,4-Dimethylspinaceamine

  • Compound Description: Identified as a metabolite of 4-methylspinaceamine in human urine, particularly after ingesting 4-methylspinaceamine-rich foods [].
  • Relevance: As a metabolite of 4-methylspinaceamine, it retains the core 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine structure []. The presence of methyl groups at both the 1 and 4 positions differentiates it from the target compound and emphasizes the metabolic pathways associated with this scaffold.
  • Compound Description: Spinaceamine is a cyclic homologue of histamine and serves as a basic structural framework for synthesizing various derivatives, including spinacine and ticlopidine analogs [, ].
  • Relevance: Spinaceamine represents the core structure of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine without any substituents []. It highlights the foundation upon which the target compound is built, demonstrating how the addition of a phenyl group at the 4-position can alter its properties and potential applications.

Spinacine (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid)

  • Compound Description: Spinacine, a cyclic analog of histidine, is found in spinach and is structurally related to spinaceamine, acting as a precursor for spinacine derivatives [, ].
  • Relevance: Like spinaceamine, spinacine shares the core 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine structure with the target compound []. The presence of a carboxylic acid group at the 6-position differentiates it from both the target compound and spinaceamine. This highlights the diversity possible within this chemical class by modifying the core structure.
  • Compound Description: TA-606 is a potent angiotensin II receptor antagonist prodrug. It converts to its active form, 606A, after administration. TA-606 exhibits long-lasting antihypertensive effects in various rat models of hypertension [, ].
  • Relevance: TA-606 belongs to the same 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine class as the target compound [, ]. The difference lies in the complex substituents present on the TA-606 structure compared to the single phenyl group of the target compound.
  • Compound Description: 606A is the active metabolite of TA-606. It exhibits potent and long-lasting antihypertensive effects and demonstrates protective effects against cardiac, renal, and vascular complications associated with hypertension in rat models [].
  • Relevance: Like TA-606, 606A shares the core 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine structure with the target compound, but with different substituents []. The comparison highlights how structural modifications within this chemical class can lead to distinct pharmacological profiles and therapeutic applications.

2-n-Butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yI)methyl]imidazole-5-carboxylic acid (EXP3174)

  • Compound Description: EXP3174 is the active metabolite of losartan, a widely used angiotensin II receptor blocker [, ]. It has demonstrated cardioprotective effects against myocardial ischemia-reperfusion injury in mice.
Overview

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is classified as an imidazopyridine derivative and is structurally related to various biologically active molecules.

Source

The compound can be synthesized through various chemical reactions and has been referenced in scientific literature for its potential as a Janus kinase inhibitor, which has implications in treating inflammatory diseases and other conditions . It is available from several chemical suppliers for research purposes .

Classification

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine falls under the category of heterocyclic compounds, specifically imidazoles and pyridines. Its structure comprises a fused bicyclic system that includes both imidazole and pyridine rings.

Synthesis Analysis

Methods

The synthesis of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions.

Technical Details:

  1. Starting Materials: The synthesis typically begins with phenyl-substituted amino compounds or aldehydes.
  2. Reagents: Common reagents include acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate cyclization.
  3. Conditions: The reaction may require heating or refluxing to promote the formation of the imidazopyridine structure.
Molecular Structure Analysis

Structure

The molecular formula of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is C13H13N3C_{13}H_{13}N_{3}. The compound features a tetrahydro structure indicating the presence of four hydrogenated carbon atoms within the imidazole ring.

Data:

  • Molecular Weight: Approximately 213.26 g/mol
  • Canonical SMILES: C1=CC2=C(N1)C(=C(C=N2)C=C)N(C)C(C)C
  • InChI Key: YTMRUHCABAYSER-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can participate in various chemical reactions typical for nitrogen-containing heterocycles.

Technical Details:

  1. Substitution Reactions: The nitrogen atoms in the imidazole ring can undergo electrophilic substitution.
  2. Oxidation Reactions: The compound may also be oxidized to form N-oxides or other derivatives.
  3. Formation of Salts: Reaction with acids can yield corresponding salts useful for further applications.
Mechanism of Action

Process

The mechanism of action for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine primarily involves its role as a Janus kinase inhibitor. By inhibiting Janus kinases, this compound can modulate signaling pathways involved in inflammation and immune responses.

Data:

  • Target Enzymes: Janus kinases (JAKs)
  • Biological Impact: Reduction in pro-inflammatory cytokine signaling.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may be sensitive to light and moisture.
  • Reactivity: Reacts with strong acids and bases; potential for nucleophilic attack on electrophilic centers.
Applications

Scientific Uses

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is primarily utilized in research focusing on:

  1. Drug Development: Investigated as a candidate for anti-inflammatory drugs due to its Janus kinase inhibition properties.
  2. Biological Studies: Used in studies exploring signaling pathways related to immune responses and inflammation.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.

This compound's unique structural features and biological activity make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.

Synthetic Methodologies and Optimization Strategies

Multicomponent Reaction Approaches for Core Scaffold Assembly

Multicomponent reactions (MCRs) have revolutionized the synthesis of the 4-phenyltetrahydroimidazo[4,5-c]pyridine scaffold by enabling single-pot formation of multiple bonds with exceptional atom economy. These convergent strategies allow simultaneous incorporation of three or more reactants into the final heterocyclic structure without isolating intermediates, significantly reducing synthetic steps and purification requirements. Among various MCR approaches, the T3P® (propylphosphonic anhydride)-mediated condensation has emerged as a particularly efficient method. This approach couples substituted 3,4-diaminopyridines with carboxylic acids under microwave irradiation, yielding functionalized imidazo[4,5-c]pyridines in approximately 85% yield within remarkably short reaction times (15-20 minutes) [6]. The microwave acceleration not only enhances reaction efficiency but also suppresses side product formation, making this methodology highly attractive for rapid library generation.

The Groebke-Blackburn-Bienaymé reaction represents another powerful three-component approach, combining aminopyridines, aldehydes, and isocyanides to construct the imidazo[4,5-c]pyridine core with inherent diversity. This reaction proceeds through an imino-imidazolium intermediate that undergoes nucleophilic addition by the isocyanide component, followed by cyclization. Recent modifications have employed polystyrene-supported catalysts in aqueous media, aligning with green chemistry principles while maintaining excellent yields (>78%) and simplifying product isolation . The versatility of MCRs is further demonstrated by their compatibility with diverse electron-donating and electron-withdrawing substituents on both the phenyl ring and heterocyclic components, enabling systematic structure-activity relationship studies.

Table 1: Comparative Analysis of MCR Approaches for Scaffold Assembly

Reaction TypeKey ComponentsConditionsYield RangeReaction TimeKey Advantages
T3P®-Mediated Condensation3,4-Diaminopyridine + Carboxylic AcidDBU, MW, 120°C80-92%15-20 minRapid, high-yielding, minimal purification
Groebke-Blackburn-BienayméAminopyridine + Aldehyde + IsocyanideH2O, rt-80°C75-89%2-4 hrHigh atom economy, inherent diversity
Van Leusen Imidazole SynthesisAminopyridine + TosMIC + AldehydeK2CO3, MeOH, reflux65-82%6-8 hrCommercial availability of reagents

Pictet–Spengler Cyclization in Tetrahydroimidazopyridine Synthesis

The Pictet-Spengler cyclization remains the most reliable and widely employed method for constructing the saturated 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine core, particularly for introducing the critical 4-phenyl substituent. This reaction involves the acid-catalyzed condensation of histamine hydrochloride with benzaldehyde derivatives, followed by ring closure to form the bicyclic system. The reaction proceeds through an iminium ion intermediate that undergoes intramolecular electrophilic substitution, with the electron-rich imidazole ring acting as the nucleophile [2] [9]. Stereochemical control presents a significant challenge in this transformation, as the reaction typically produces a racemic mixture at the C4 position unless chiral catalysts or auxiliaries are employed. Recent advances have demonstrated that binaphthol-derived phosphoric acids can induce moderate enantioselectivity (up to 74% ee) in model systems, though application to pharmaceutically relevant derivatives remains challenging [10].

Microwave-assisted Pictet-Spengler protocols have dramatically improved reaction efficiency, reducing cyclization times from traditional 12-24 hour reflux conditions to 30-45 minutes at 150°C with comparable or superior yields (typically 75-88%) [6]. This acceleration is particularly valuable for electron-deficient benzaldehydes, which previously required extended reaction times. The choice of acid catalyst significantly influences both reaction rate and product distribution. Trifluoroacetic acid (TFA) provides excellent reactivity for simple phenyl derivatives, while para-substituted electron-donating groups benefit from milder catalysts like pyridinium p-toluenesulfonate (PPTS) to minimize byproduct formation. For sensitive substrates, Lewis acids such as ytterbium triflate have shown promising results at lower temperatures (80-100°C).

Figure 1: Mechanism of Pictet-Spengler Cyclization for Core Formation

1. Imine Formation: Histamine + Benzaldehyde → Schiff Base (Reversible)2. Protonation: Schiff Base + H⁺ → Iminium Ion3. Electrophilic Substitution: Iminium Ion + Imidazole Ring → Spiro Intermediate4. Rearomatization: Spiro Intermediate → 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Functionalization Techniques for N5- and C4-Substituent Introduction

Regioselective functionalization of the tetrahydroimidazopyridine core presents unique challenges due to the presence of multiple nitrogen atoms with differing nucleophilicities. The N1 position (imidazole nitrogen) exhibits the highest acidity (pKa ~14), followed by the N3 pyridine nitrogen, while the N5 secondary amine demonstrates the strongest nucleophilic character. This gradient enables sequential functionalization through pH control and protecting group strategies. N5-Alkylation typically employs alkyl halides or benzyl bromides in polar aprotic solvents (DMF, acetonitrile) with inorganic bases (K₂CO₃, Cs₂CO₃) at 60-80°C, achieving >90% regioselectivity for the exocyclic nitrogen [9] [10]. For more demanding transformations, copper-catalyzed Ullmann-type couplings enable N-arylation with aryl iodides, albeit with moderate yields (45-65%).

C4 functionalization requires alternative strategies due to the quaternary carbon's limited reactivity. Directed ortho-lithiation using n-butyllithium at -78°C generates a stabilized carbanion adjacent to nitrogen, which can be quenched with electrophiles such as DMF (yielding aldehydes), CO₂ (carboxylic acids), or alkyl halides. This approach provides versatile entry to C4-ester, carboxamide, and hydroxymethyl derivatives essential for pharmacological optimization. Acylation at N5 offers another valuable derivatization route, with benzoyl chlorides providing optimal chain length for biological activity. Structural confirmation of regiochemistry relies heavily on advanced 2D-NMR techniques, particularly HMBC correlations that distinguish N5- from N1-alkylation through characteristic three-bond couplings to adjacent carbons [9].

Table 2: Influence of Substituents on Biological Activity

PositionSubstituent TypeRepresentative GroupAntimicrobial MIC (μg/mL)Notes on Physicochemical Properties
N5Benzyl4-Cl-C₆H₄CH₂-4-8 (S. aureus)Enhanced lipophilicity (logP +1.2)
N5AcylC₆H₅C(O)-8-16 (E. coli)Reduced basicity (pKa ~6.5)
N5Alkyl SulfonylCH₃SO₂->64Decreased cell permeability
C4EsterCO₂CH₃32-64Hydrolytic susceptibility
C4CarboxamideCONHCH₃16-32Improved aqueous solubility

Solvent and Catalytic System Optimization in Large-Scale Production

Transitioning from milligram-scale laboratory synthesis to kilogram production of 4-phenyltetrahydroimidazopyridines necessitates careful optimization of solvent systems and catalytic processes to ensure economic viability, environmental sustainability, and consistent product quality. Traditional organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) present significant challenges in large-scale applications due to toxicity concerns, stringent residue limits in pharmaceutical products, and high disposal costs. Green solvent alternatives have been systematically evaluated, revealing that cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) provide excellent solubility for both Pictet-Spengler precursors and cyclized products while offering superior environmental profiles and easier recycling through distillation . For aqueous-workup steps, ethanol-water mixtures (4:1 v/v) enable efficient extraction with minimal organic waste generation.

Catalytic innovations focus on enhancing efficiency while facilitating catalyst recovery. Polymer-immobilized protic acids, particularly polystyrene-supported sulfonic acids (e.g., Amberlyst® 15), effectively catalyze Pictet-Spengler cyclizations at 85-90°C with the dual advantage of simple filtration recovery (>95% catalyst retention) and consistent activity over 8-10 reaction cycles [9]. For MCR approaches, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has emerged as the optimal organic base when paired with T3P® in ethyl acetate, suppressing racemization at C4 while accelerating amide bond formation. Continuous flow chemistry represents the frontier of process intensification, with packed-bed reactors incorporating acidic resins enabling Pictet-Spengler cyclizations with residence times under 15 minutes and space-time yields exceeding batch processes by 3-fold. These systems integrate in-line liquid-liquid separation and solvent exchange modules, dramatically reducing manual handling in multistep sequences [8].

Table 3: Optimized Parameters for Scale-Up Production

ParameterLaboratory ScalePilot Scale (kg)Key Improvements
Solvent SystemDMF/DCM2-MeTHF/H₂OReduced toxicity, easier recycling
Catalyst Loading1.0 eq TFA15 wt% Amberlyst® 15Recyclable, minimal metal leaching
Reaction Concentration0.2 M0.8 MHigher throughput, reduced solvent volume
Temperature ControlOil Bath, ±5°CJacketed Reactor, ±0.5°CImproved consistency, reduced byproducts
WorkupManual ExtractionContinuous Liquid-Liquid CentrifugationFaster processing, higher recovery yield
DryingStatic Tray OvenFluid Bed DrierMoisture control <0.1%, shorter processing time

Properties

CAS Number

4875-39-2

Product Name

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

IUPAC Name

4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12/h1-5,8,11,13H,6-7H2,(H,14,15)

InChI Key

SHIJOLLBBCZWON-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=C3

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.